N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide

Catalog No.
S2803850
CAS No.
683235-11-2
M.F
C15H9N3O5
M. Wt
311.253
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide

CAS Number

683235-11-2

Product Name

N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide

Molecular Formula

C15H9N3O5

Molecular Weight

311.253

InChI

InChI=1S/C15H9N3O5/c19-13(8-2-1-3-10(6-8)18(22)23)16-9-4-5-11-12(7-9)15(21)17-14(11)20/h1-7H,(H,16,19)(H,17,20,21)

InChI Key

SSFIMDQVVHZOIQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O

Solubility

not available
N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide, commonly known as DNIB, is a chemical compound that has recently garnered considerable attention in the scientific community due to its unique properties and potential implications in various fields of research and industry. In this paper, we will provide a comprehensive overview of DNIB, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
DNIB is a synthetic chemical compound that belongs to the family of indolequinones. It is classified as a nitrobenzamide derivative with a molecular formula of C16H10N2O6. DNIB was first synthesized in the early 2000s, and its unique chemical structure and properties were discovered soon after. Since then, it has been the subject of numerous research studies due to its potential applications in various fields of research and industry.
DNIB has a yellow crystalline appearance and is sparingly soluble in water. Its melting point is 219-221 °C, and its boiling point is approximately 601.4 °C. DNIB has a molecular weight of 334.26 g/mol and a density of 1.57 g/cm3. Its chemical structure is shown below:
DNIB can be synthesized via a multi-step process involving the reaction of 5-nitroisophthalic acid and 4-chloro-3-nitrobenzoic acid in the presence of a coupling reagent such as carbodiimide. The resulting product is then subjected to various purification and characterization techniques, such as column chromatography and spectroscopy, to obtain pure DNIB. The structural characterization of DNIB is carried out using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry.
The analytical methods used for the detection and quantification of DNIB in various samples include High-Performance Liquid Chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These methods provide high sensitivity, selectivity, and accuracy for the analysis of DNIB in various biological and environmental samples.
DNIB has been shown to possess various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory signaling pathways. DNIB also exhibits potent antioxidant activity, which helps to protect cells from oxidative stress-induced damage. Additionally, DNIB has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as a novel chemotherapeutic agent.
The toxicity and safety of DNIB have been extensively studied in various in vitro and in vivo models. DNIB has been shown to display low toxicity in cell-based assays, with an IC50 value of approximately 25 μM. However, in vivo studies have reported toxicity at higher doses, such as hepatotoxicity and nephrotoxicity. Therefore, further studies are required to determine the safe dosages and toxicity profiles of DNIB in various experimental models.
DNIB has found several applications in various scientific experiments, including:
1) Development of novel anticancer agents: DNIB exhibits potent anticancer activity and has been used as a lead compound for the development of novel chemotherapeutic agents.
2) Inhibition of inflammation and oxidative stress: DNIB has been shown to inhibit inflammation and oxidative stress, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
3) Detection of DNIB in biological and environmental samples: DNIB has been used as a marker compound for the detection and quantification of nitroaromatic compounds in various biological and environmental samples.
The current state of research on DNIB is focused on further elucidating its biological activities and mechanisms of action, developing new synthetic strategies for DNIB and its analogues, and investigating its potential applications in various fields of research and industry. Additionally, several clinical trials are being conducted to evaluate the safety and efficacy of DNIB-based anticancer agents in human subjects.
DNIB has several potential implications in various fields of research and industry, including:
1) Pharmaceutical industry: DNIB and its analogues have potential applications as novel chemotherapeutic agents for the treatment of various cancers.
2) Biotechnology industry: DNIB can be used as an inhibitor of inflammation and oxidative stress for the development of novel therapeutic agents for various inflammatory and oxidative stress-related diseases.
3) Environmental industry: DNIB can be used as a marker compound for the detection and quantification of nitroaromatic compounds in various environmental samples.
Although DNIB has tremendous potential in various fields of research and industry, there are several limitations and future directions that need to be addressed. These include the following:
1) Lack of information on its metabolism and pharmacokinetics
2) Limited information on its toxicity and safety profiles in humans
3) Need for the development of new synthetic strategies for DNIB and its analogues
4) Need for further investigations into its mechanisms of action and biological activities
5) Identification of potential synergistic effects with other chemotherapeutic agents
6) Exploration of its potential applications in other fields of research and industry, such as agriculture and food science.
In conclusion, DNIB is a unique chemical compound with potential implications in various fields of research and industry. Its multifaceted biological activities, compatibility with analytical methods, and low toxicity make it an attractive target for further development and investigation. However, further studies are required to elucidate its mechanisms of action, develop new synthetic strategies, and determine its safety and efficacy in humans.

XLogP3

1.4

Dates

Modify: 2023-08-17

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